molecular formula C8H6N2O B065364 2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile CAS No. 193605-65-1

2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile

Cat. No. B065364
M. Wt: 146.15 g/mol
InChI Key: OVONGKFCOXINCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a versatile scaffold that can be modified to create novel molecules with enhanced pharmacological properties. The synthesis of this compound is relatively simple, and it has been extensively studied for its biological activities. In

Mechanism Of Action

The mechanism of action of 2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating various signaling pathways. For example, it has been shown to inhibit the activity of several enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are mediators of inflammation. It has also been reported to inhibit the replication of certain viruses, such as hepatitis C virus and dengue virus.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile depend on the specific derivative and the target molecule. However, some general effects have been reported. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been reported to reduce the production of inflammatory mediators, such as cytokines and chemokines. In addition, some derivatives of 2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile have been shown to have neuroprotective effects.

Advantages And Limitations For Lab Experiments

The advantages of using 2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile in lab experiments include its ease of synthesis, its versatility as a scaffold, and its potential as a lead compound for drug discovery. However, there are also some limitations. For example, this compound can be unstable under certain conditions, which can affect the reproducibility of experiments. In addition, the pharmacological properties of this compound can vary depending on the specific derivative and the target molecule, which can complicate the interpretation of results.

Future Directions

There are several future directions for the research on 2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile. One direction is to further explore its potential as a scaffold for the design of new drugs. This can be achieved by synthesizing and evaluating new derivatives with enhanced pharmacological properties. Another direction is to investigate its mechanism of action in more detail, which can provide insights into its therapeutic potential. Furthermore, the development of new methods for the synthesis of 2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile and its derivatives can also be an area of future research.

Synthesis Methods

The synthesis of 2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile can be achieved through the reaction of 2-aminopyridine with furfural in the presence of a Lewis acid catalyst. This reaction leads to the formation of an imine intermediate, which undergoes cyclization to yield the final product. The yield of this reaction can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and catalyst.

Scientific Research Applications

2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile has been extensively studied for its biological activities. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. This compound has also been investigated for its potential as a scaffold for the design of new drugs. Several derivatives of 2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile have been synthesized, and their pharmacological properties have been evaluated. These derivatives have shown promising results in preclinical studies, and some of them are currently undergoing clinical trials.

properties

CAS RN

193605-65-1

Product Name

2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

2,3-dihydrofuro[3,2-c]pyridine-4-carbonitrile

InChI

InChI=1S/C8H6N2O/c9-5-7-6-2-4-11-8(6)1-3-10-7/h1,3H,2,4H2

InChI Key

OVONGKFCOXINCG-UHFFFAOYSA-N

SMILES

C1COC2=C1C(=NC=C2)C#N

Canonical SMILES

C1COC2=C1C(=NC=C2)C#N

synonyms

Furo[3,2-c]pyridine-4-carbonitrile,2,3-dihydro-(9CI)

Origin of Product

United States

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